molecular formula C16H18N2O3 B3734352 ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B3734352
M. Wt: 286.33 g/mol
InChI Key: NDQQPWYMUTYXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups such as a benzyliminomethyl group, a hydroxy group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the benzyliminomethyl group and other substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the safety and environmental compliance of the production process. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance the reproducibility and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the imine group may produce a primary or secondary amine.

Scientific Research Applications

Ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate: Lacks the benzyliminomethyl group, resulting in different chemical and biological properties.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

    Benzyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate: Contains a benzyl ester group, which may influence its stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are not observed in other similar compounds.

Properties

IUPAC Name

ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-16(20)14-11(2)18-13(15(14)19)10-17-9-12-7-5-4-6-8-12/h4-8,10,18-19H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQQPWYMUTYXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1O)C=NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
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ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
ethyl 5-(benzyliminomethyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

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